![molecular formula C10H13NO3S2 B12556263 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid CAS No. 144581-28-2](/img/structure/B12556263.png)
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid is a complex organic compound characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a sulfanyl-ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carboxylic acid with 2-mercaptoethanol under controlled conditions to introduce the sulfanyl-ethyl chain. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Thionyl chloride, phosphorus tribromide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with thiol-containing biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid involves its interaction with various molecular targets. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(2-Ethoxy-2-oxoethyl)sulfanyl]ethyl}-1,3-thiazolidine-4-carboxylic acid
- 2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol
Uniqueness
2-({2-[(2-Hydroxyethyl)sulfanyl]ethyl}sulfanyl)pyridine-3-carboxylic acid is unique due to the presence of both a pyridine ring and multiple sulfanyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological molecules makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
144581-28-2 |
|---|---|
Molecular Formula |
C10H13NO3S2 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethylsulfanyl)ethylsulfanyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3S2/c12-4-5-15-6-7-16-9-8(10(13)14)2-1-3-11-9/h1-3,12H,4-7H2,(H,13,14) |
InChI Key |
BVCVURGJCBKFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)SCCSCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3,5-Dihydroxy-4-[(propan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B12556187.png)
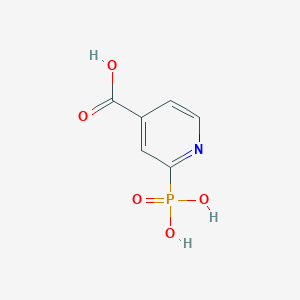
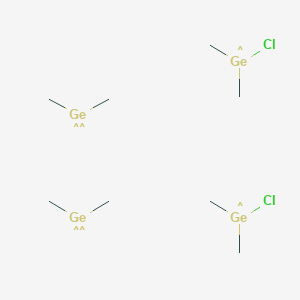
![N,N'-(Ethane-1,2-diyl)bis[2-(aminooxy)acetamide]](/img/structure/B12556205.png)
![4-[(E)-Phenyldiazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12556212.png)
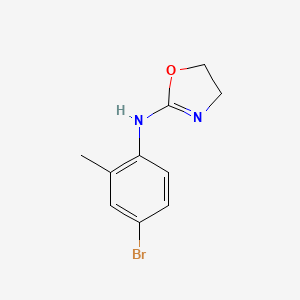
![3-{[(Cyclohex-1-en-1-yl)methyl]amino}propan-1-ol](/img/structure/B12556235.png)
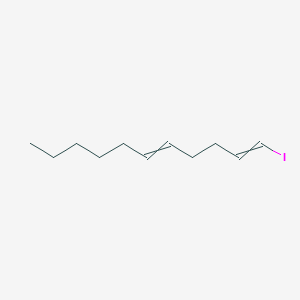
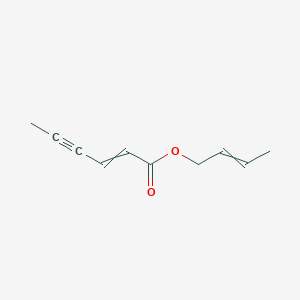
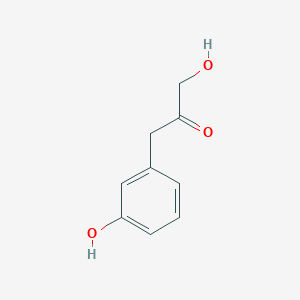
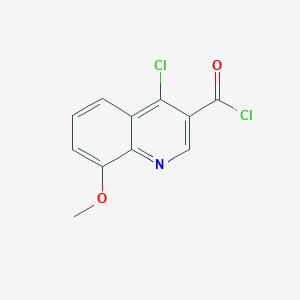
![Ethyl 1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B12556264.png)
![2-[3,4-Bis(2-methylbutan-2-yl)phenoxy]-N,N-dibutylacetamide](/img/structure/B12556265.png)
